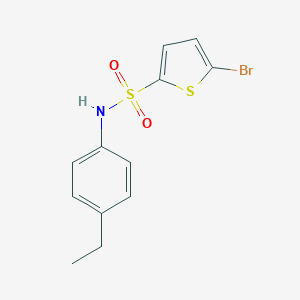![molecular formula C20H17Cl3N2O5S2 B425474 2,3-dichloro-N-[4-[(5-chloro-2-methylphenyl)sulfamoyl]phenyl]-4-methoxybenzenesulfonamide](/img/structure/B425474.png)
2,3-dichloro-N-[4-[(5-chloro-2-methylphenyl)sulfamoyl]phenyl]-4-methoxybenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-dichloro-N-[4-[(5-chloro-2-methylphenyl)sulfamoyl]phenyl]-4-methoxybenzenesulfonamide is a complex organic compound with significant applications in various fields This compound is characterized by its unique structure, which includes multiple chloro, methoxy, and sulfonamide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The process often starts with the chlorination of a suitable benzene derivative, followed by sulfonation and subsequent substitution reactions to introduce the desired functional groups .
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination and sulfonation processes, utilizing specialized equipment to ensure precise control over reaction conditions. The use of catalysts and optimized reaction parameters can enhance yield and purity, making the process more efficient and cost-effective .
Chemical Reactions Analysis
Types of Reactions
2,3-dichloro-N-[4-[(5-chloro-2-methylphenyl)sulfamoyl]phenyl]-4-methoxybenzenesulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to amines or other reduced forms.
Substitution: The chloro groups can be substituted with other nucleophiles, leading to a wide range of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst selection playing crucial roles .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives. These products can have distinct properties and applications, further expanding the utility of the original compound .
Scientific Research Applications
2,3-dichloro-N-[4-[(5-chloro-2-methylphenyl)sulfamoyl]phenyl]-4-methoxybenzenesulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and reactivity.
Industry: Utilized in the development of new materials, dyes, and other industrial products.
Mechanism of Action
The mechanism of action of 2,3-dichloro-N-[4-[(5-chloro-2-methylphenyl)sulfamoyl]phenyl]-4-methoxybenzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes or receptors, modulating their activity. The chloro and methoxy groups may enhance binding affinity and selectivity, contributing to the compound’s overall biological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other sulfonamides and chlorinated benzene derivatives, such as:
- 2,4-dichlorobenzenesulfonamide
- 4-chloro-2-methoxybenzenesulfonamide
- 5-chloro-2-methylanilino derivatives
Uniqueness
The presence of multiple chloro groups, along with the sulfonamide and methoxy functionalities, allows for diverse chemical transformations and interactions, making it a valuable compound in various research and industrial contexts .
Properties
Molecular Formula |
C20H17Cl3N2O5S2 |
|---|---|
Molecular Weight |
535.8g/mol |
IUPAC Name |
2,3-dichloro-N-[4-[(5-chloro-2-methylphenyl)sulfamoyl]phenyl]-4-methoxybenzenesulfonamide |
InChI |
InChI=1S/C20H17Cl3N2O5S2/c1-12-3-4-13(21)11-16(12)25-31(26,27)15-7-5-14(6-8-15)24-32(28,29)18-10-9-17(30-2)19(22)20(18)23/h3-11,24-25H,1-2H3 |
InChI Key |
HOYNBIXFOPJNPU-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)Cl)NS(=O)(=O)C2=CC=C(C=C2)NS(=O)(=O)C3=C(C(=C(C=C3)OC)Cl)Cl |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NS(=O)(=O)C2=CC=C(C=C2)NS(=O)(=O)C3=C(C(=C(C=C3)OC)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[4-chloro(phenylsulfonyl)anilino]-N-(4-iodo-2-methylphenyl)acetamide](/img/structure/B425391.png)
![N-{3,5-dibromo-2-[(4-bromobenzyl)oxy]benzyl}-N-(4-phenoxyphenyl)amine](/img/structure/B425393.png)
![N-[2-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-2-oxoethyl]-N-(2-chlorophenyl)-4-methylbenzenesulfonamide](/img/structure/B425394.png)
![N-(3-acetylphenyl)-2-[(mesitylsulfonyl)(methyl)amino]acetamide](/img/structure/B425398.png)
![N-[4-(benzyloxy)-3-ethoxy-5-iodobenzyl]-2,5-dimethylaniline](/img/structure/B425399.png)
![N-(4-ethoxyphenyl)-N-{4-[(2-fluorobenzyl)oxy]benzyl}amine](/img/structure/B425400.png)
![3-chloro-N-{3,5-dibromo-2-[(4-bromobenzyl)oxy]benzyl}-4-methylaniline](/img/structure/B425401.png)
![N-{3-ethoxy-4-[(4-fluorobenzyl)oxy]benzyl}-2-ethylaniline](/img/structure/B425403.png)
![N-(2-chlorobenzyl)-2-[2,4-dimethyl(phenylsulfonyl)anilino]acetamide](/img/structure/B425406.png)
![2-[2,4-dichloro(phenylsulfonyl)anilino]-N-{3-[methyl(methylsulfonyl)amino]phenyl}acetamide](/img/structure/B425408.png)
![2-[(mesitylsulfonyl)(methyl)amino]-N-(4-methylbenzyl)acetamide](/img/structure/B425409.png)

![2-[3-fluoro(methylsulfonyl)anilino]-N,N-dimethylacetamide](/img/structure/B425413.png)
![2-{[(3,4-dimethoxyphenyl)sulfonyl]-4-fluoroanilino}-N-(1-phenylethyl)acetamide](/img/structure/B425414.png)
